molecular formula C11H9ClFNO2 B3223563 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride CAS No. 1219937-98-0

1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride

Cat. No.: B3223563
CAS No.: 1219937-98-0
M. Wt: 241.64 g/mol
InChI Key: JQWTVIFNRAALHM-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride is a chemical compound primarily used in peptide synthesis as a protecting group for amino acids. It is utilized to protect the N-terminus of amino acids during synthesis, allowing for the selective deprotection of specific amino acids in the peptide chain. This is crucial for the synthesis of complex peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride involves the reaction of cyclopropanecarbonyl chloride with 4-fluoroaniline. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until completion.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines to form amides.

    Hydrolysis: It can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols.

    Bases: Triethylamine, pyridine.

    Solvents: Methanol, dichloromethane.

Major Products:

    Amides: Formed by reaction with amines.

    Carboxylic Acids: Formed by hydrolysis.

Scientific Research Applications

1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride has significant applications in scientific research, particularly in the fields of chemistry and pharmaceuticals. It is used as a key intermediate in the synthesis of complex peptides and pharmaceutical compounds. For example, it is a key intermediate for the preparation of Cabozantinib (S)-malate, a drug used in cancer treatment .

Mechanism of Action

The compound works by reacting with the amino group of the N-terminus of an amino acid to form a stable amide bond. This protects the amino acid from unwanted reactions during peptide synthesis. The protecting group can be removed selectively using a base such as piperidine, allowing for the selective deprotection of specific amino acids in the peptide chain.

Comparison with Similar Compounds

  • 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic acid
  • 1-(4-Fluorophenyl)cyclopropanecarbonyl chloride

Uniqueness: 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride is unique due to its specific use as a protecting group in peptide synthesis. Its ability to form stable amide bonds and be selectively deprotected makes it highly valuable in the synthesis of complex peptides and pharmaceutical compounds .

Properties

IUPAC Name

1-[(4-fluorophenyl)carbamoyl]cyclopropane-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO2/c12-9(15)11(5-6-11)10(16)14-8-3-1-7(13)2-4-8/h1-4H,5-6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWTVIFNRAALHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)NC2=CC=C(C=C2)F)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501171918
Record name 1-[[(4-Fluorophenyl)amino]carbonyl]cyclopropanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501171918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219937-98-0
Record name 1-[[(4-Fluorophenyl)amino]carbonyl]cyclopropanecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219937-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[(4-Fluorophenyl)amino]carbonyl]cyclopropanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501171918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Oxalyl chloride (1.0 kg) was added to a solution of 1-(4-fluoro-phenylcarbamoyl)-cyclopropanecarboxylic acid (2.0 kg) in a mixture of THF (11 kg) and N,N-dimethylformamide (DMF; 0.02 kg) at a rate such that the batch temperature did not exceed 30° C. This solution was used in the next step without further processing.
Quantity
1 kg
Type
reactant
Reaction Step One
Quantity
2 kg
Type
reactant
Reaction Step One
Name
Quantity
11 kg
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A reactor was charged with 1-(4-fluoro-phenylcarbamoyl)-cyclopropanecarboxylic acid (35 kg), 344 g DMF, and 175 kg THF. The reaction mixture was adjusted to 12 to 17° C. and then to the reaction mixture was charged 19.9 kg of oxalyl chloride over a period of 1 hour. The reaction mixture was left stirring at 12 to 17° C. for 3 to 8 hours. This solution was used in the next step without further processing.
Quantity
35 kg
Type
reactant
Reaction Step One
Name
Quantity
344 g
Type
reactant
Reaction Step One
Name
Quantity
175 kg
Type
solvent
Reaction Step One
Quantity
19.9 kg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride
Reactant of Route 2
Reactant of Route 2
1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride
Reactant of Route 3
1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride
Reactant of Route 4
Reactant of Route 4
1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride
Reactant of Route 5
Reactant of Route 5
1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride
Reactant of Route 6
1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarbonyl chloride

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